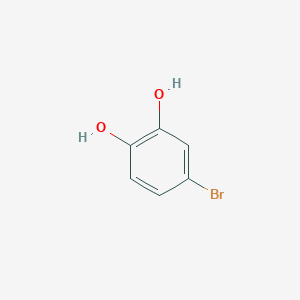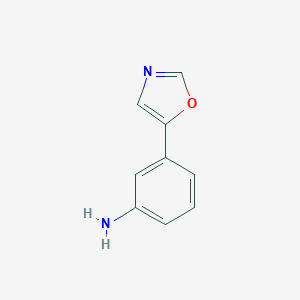
3-(1,3-噁唑-5-基)苯胺
描述
“3-(1,3-Oxazol-5-yl)aniline” is a chemical compound with the molecular formula C9H8N2O . It is also known by other names such as “5-(3-Aminophenyl)oxazole” and "Benzenamine, 3-(5-oxazolyl)-" . This compound is used in various research and industrial applications .
Molecular Structure Analysis
The molecular weight of “3-(1,3-Oxazol-5-yl)aniline” is 160.17 g/mol . The InChI (International Chemical Identifier) key for this compound is AIELNJDAOGTASK-UHFFFAOYSA-N . The canonical SMILES (Simplified Molecular Input Line Entry System) string is C1=CC(=CC(=C1)N)C2=CN=CO2 .Chemical Reactions Analysis
While specific chemical reactions involving “3-(1,3-Oxazol-5-yl)aniline” are not available, the compound has been studied as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution .Physical And Chemical Properties Analysis
The compound “3-(1,3-Oxazol-5-yl)aniline” has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 and a Topological Polar Surface Area of 52 Ų . The compound has a complexity of 152 .科学研究应用
Corrosion Inhibition in Industrial Applications
3-(1,3-Oxazol-5-yl)aniline has been investigated for its efficacy as a corrosion inhibitor for mild steel in acidic environments, particularly in 1 M HCl solution . The compound exhibits a high protection efficacy, forming a protective adsorption layer on the mild steel surface, which is crucial for prolonging the lifespan of industrial equipment. The efficiency of this compound as a corrosion inhibitor increases with concentration but decreases with rising temperature. This application is significant in industries where mild steel is used and exposed to corrosive acidic solutions.
Pharmaceutical Research
In the pharmaceutical sector, oxazole derivatives, including 3-(1,3-Oxazol-5-yl)aniline, are explored for their potential in drug development. While specific applications in pharmaceuticals for this compound were not directly found, oxazole derivatives are known to play a role in synthesizing compounds with antibacterial and antimonooxidase activities . This suggests that 3-(1,3-Oxazol-5-yl)aniline could be a valuable precursor or intermediate in the synthesis of new pharmaceutical agents.
Environmental Science
In environmental science, the use of 3-(1,3-Oxazol-5-yl)aniline as a corrosion inhibitor also has environmental implications. By protecting industrial materials from corrosion, it helps in reducing the environmental impact of metal degradation and the potential release of harmful substances into the environment. This aligns with the goals of low-carbon technologies and sustainable industrial practices .
Biochemistry
While specific applications in biochemistry for 3-(1,3-Oxazol-5-yl)aniline were not found in the search results, oxazole derivatives are generally significant in biochemistry for their role in various biological activities. They are often involved in the study of enzyme inhibition , protein interactions , and the development of bioactive molecules .
Analytical Chemistry
In analytical chemistry, the compound’s properties could be utilized in the development of analytical methods for detecting and quantifying chemical species. The electrochemical properties of 3-(1,3-Oxazol-5-yl)aniline, as demonstrated in corrosion studies, suggest potential applications in electrochemical sensors and assays .
作用机制
Target of Action
The primary target of 3-(1,3-Oxazol-5-yl)aniline (3-OYA) is mild steel . Mild steel is widely used in various industries due to its availability, physical properties, and cost-effectiveness . It experiences significant corrosion when exposed to acidic solutions used in processes such as acid de-scaling, oil well acidizing, acid pickling, petrochemical processes, and industrial cleaning .
Mode of Action
3-OYA acts as a corrosion inhibitor for mild steel, particularly in acidic conditions . It interacts with the mild steel surface to form a protective adsorption layer, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . Both physical and chemical adsorption mechanisms occur on the mild steel surface .
Biochemical Pathways
The formation of a protective adsorption layer on the mild steel surface is a key aspect of its mode of action .
Pharmacokinetics
Its high adsorption–inhibition activity on the mild steel surface has been confirmed .
Result of Action
The result of 3-OYA’s action is the significant reduction of corrosion in mild steel. In a study, 3-OYA, at a concentration of 0.05 mM, exhibited an outstanding protection efficacy of 93.5% . This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface .
Action Environment
The action of 3-OYA is influenced by environmental factors such as the concentration of the inhibitor and the temperature. The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . This suggests that the compound’s action, efficacy, and stability are sensitive to these environmental conditions.
安全和危害
属性
IUPAC Name |
3-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELNJDAOGTASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372304 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Oxazol-5-yl)aniline | |
CAS RN |
157837-31-5 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

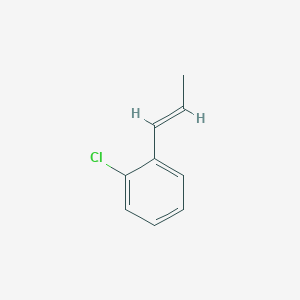
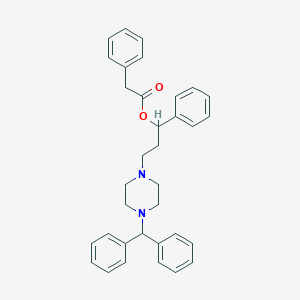
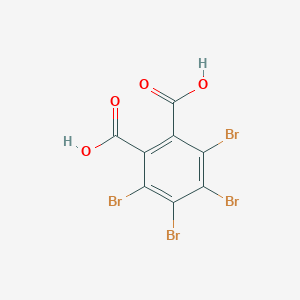

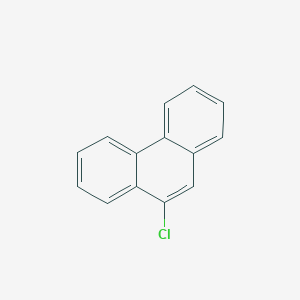


![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)

![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)
